Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine
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Overview
Description
Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is a compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a cycloheptyl group attached to the isoxazole ring, which is further substituted with a phenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine hydrochloride with an α,β-unsaturated carbonyl compound.
Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of Cycloheptyl Group: The cycloheptyl group is attached through a nucleophilic substitution reaction.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-isoxazol-3-ylmethyl)-acrylic acid methyl ester
- 2-Methyl-3-(5-phenyl-isoxazol-3-yl)-propionic acid methyl ester
Uniqueness
Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-7-11-15(10-6-1)18-13-16-12-17(20-19-16)14-8-4-3-5-9-14/h3-5,8-9,12,15,18H,1-2,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZDWZDSSWBJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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